1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine
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Overview
Description
1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine and fluorine atom on the phenethyl group, and a methyl group on the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce compounds with different functional groups.
Scientific Research Applications
1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biological targets.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-fluorophenethyl)piperidine
- 1-(4-Bromo-3-fluorophenethyl)pyrrolidine
- 1-(4-Bromo-3-fluorophenethyl)-4-ethylpiperazine
Uniqueness
1-(4-Bromo-3-fluorophenethyl)-4-methylpiperazine is unique due to the presence of both bromine and fluorine atoms on the phenethyl group and a methyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. The specific arrangement of these groups can influence the compound’s biological activity, making it a valuable target for research and development.
Properties
IUPAC Name |
1-[2-(4-bromo-3-fluorophenyl)ethyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKRWRJSABQTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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